5-Bromo-2-hydroxy-4-iodobenzoic acid
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Overview
Description
5-Bromo-2-hydroxy-4-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. This compound is characterized by the presence of bromine and iodine atoms attached to a benzoic acid core, which also contains a hydroxyl group. The molecular formula of this compound is C7H4BrIO3, and it has a molecular weight of 358.91 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-4-iodobenzoic acid typically involves the halogenation of salicylic acid derivatives. One common method is the sequential bromination and iodination of 2-hydroxybenzoic acid. The process generally follows these steps:
Bromination: 2-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the carboxylic acid group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the halogens.
Oxidation Products: Oxidation of the hydroxyl group yields 5-Bromo-2-iodo-4-benzoquinone.
Reduction Products: Reduction of the carboxylic acid group yields 5-Bromo-2-hydroxy-4-iodobenzyl alcohol.
Scientific Research Applications
5-Bromo-2-hydroxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-hydroxy-4-iodobenzoic acid exerts its effects depends on its application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Hydroxy-4-iodobenzoic acid: Lacks the bromine atom, which can affect its chemical reactivity and applications.
5-Iodo-2-hydroxybenzoic acid: Similar structure but with iodine instead of bromine, leading to different reactivity and applications.
Uniqueness
5-Bromo-2-hydroxy-4-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-hydroxy-4-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXMNRSKYMZYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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